molecular formula C7H4N2O3 B1293937 4-Hydroxy-3-nitrobenzonitrile CAS No. 3272-08-0

4-Hydroxy-3-nitrobenzonitrile

Cat. No. B1293937
CAS RN: 3272-08-0
M. Wt: 164.12 g/mol
InChI Key: INBLGVOPOSGVTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Hydroxy-3-nitrobenzonitrile involves various methods. For instance, a new method for synthesizing 4-hydroxy-3-iodo-5-nitrobenzonitrile, which shares a similar structure, has been reported to have high yield and low cost . Another study describes a one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile, achieving high yield and purity . Additionally, a second-generation process for synthesizing 3-ethyl-4-hydroxy-5-methylbenzonitrile has been developed, which avoids safety-critical steps and undesirable solvents, resulting in improved yield and green metrics .

Molecular Structure Analysis

Vibrational analysis of 4-chloro-3-nitrobenzonitrile, a compound with a similar substitution pattern to 4-Hydroxy-3-nitrobenzonitrile, has been conducted using quantum chemical calculations. The study provides detailed information on the theoretical and experimental vibrational frequencies, geometric parameters, and molecular orbital energies . The conversion of hydroxybenzonitriles into oxyanions has also been studied, revealing significant structural changes upon deprotonation .

Chemical Reactions Analysis

The reactions of substituted hydroxybenzonitriles with nitrogen dioxide have been explored, leading to various nitro ketones and dinitrocyclohexenones . These studies provide insights into the reactivity of the nitro and cyano groups in the presence of other substituents, which could be relevant for understanding the chemical behavior of 4-Hydroxy-3-nitrobenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 3,5-dihalo-4-hydroxybenzonitriles, have been investigated. These compounds form chain-like arrangements and polymorphs due to specific intermolecular interactions . The mesomorphic properties of 4-benzoylaminobenzonitrile derivatives have also been studied, indicating that the presence of an electron-withdrawing group with hydrogen bonding ability can increase transition temperatures .

Scientific Research Applications

Synthesis Methods

  • A new method for synthesizing 4-hydroxy-3-iodo-5-nitrobenzonitrile, a derivative of 4-Hydroxy-3-nitrobenzonitrile, was developed. This method features high yield and low cost, making it a viable option for producing substances used as fasciolicides (Zhao Hai-shuang, 2003).

Analytical Applications

  • 4-Hydroxy-3-nitrobenzonitrile has been identified as an effective general-purpose matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS). It is particularly useful for analyzing small molecules, peptides, and proteins due to its strong UV absorption and clean background in the low mass range (Hao Gu et al., 2021).

Medical and Veterinary Applications

  • Nitroxynil, a compound related to 4-Hydroxy-3-nitrobenzonitrile, demonstrates anthelmintic activity against parasitic nematodes in ruminants. It's effective in treating infections in calves, lambs, and adult sheep (J. Lucas, 1971).

Thermophysical Properties

  • Studies on the heat capacities and enthalpies of transitions of nitrobenzonitriles, including 4-Hydroxy-3-nitrobenzonitrile, provide valuable data for understanding their behavior as a function of temperature (P. Jiménez et al., 2002).

Chemical Applications

  • Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, derived from 4-hydroxybenzonitrile, serves as a bifunctional amidination reagent. This reagent is effective in modifying proteins without significantly reducing their enzymatic activity (J. Müller & G. Pfleiderer, 1978).

Metabolism Studies

  • Investigations into the metabolic fate of aromatic nitriles, including derivatives of 4-Hydroxy-3-nitrobenzonitrile, have been conducted to understand their oxidative and hydrolytic metabolism (B. Markus & C. H. Kwon, 1994).

Safety And Hazards

4-Hydroxy-3-nitrobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Hydroxy-3-nitrobenzonitrile has been found to be a general-purpose matrix for the analyses of small organic, peptide, and protein molecules. Its strong UV absorption property and clean background in the low mass range make it a promising compound for future research .

properties

IUPAC Name

4-hydroxy-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLGVOPOSGVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186394
Record name 4-Hydroxy-3-nitrobenzonitrile
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxy-3-nitrobenzonitrile

CAS RN

3272-08-0
Record name 4-Cyano-2-nitrophenol
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Record name 4-Hydroxy-3-nitrobenzonitrile
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Record name 4-Hydroxy-3-nitrobenzonitrile
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Record name 4-hydroxy-3-nitrobenzonitrile
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Record name 4-Hydroxy-3-nitrobenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 5.0 g of 4-hydroxy-3-nitrobenzaldehyde with 2.5 g of hydroxylamine hydrochloride and 3.6 g of sodium formate was heated under reflux in 35 ml of formic acid for 5 hours. After the reaction mixture was cooled, water was added thereto. The precipitated crystal was collected by filtration to give 4.3 g of 4-hydroxy-3-nitrobenzonitrile. 3.5 g of thioacetamide was added thereto and the mixture was heated at 80° C. for 1 hour in 12 ml of N,N-dimethylformamide saturated with hydrochloric acid. After the completion of the reaction, the reaction mixture was neutralized with 30 ml of water and 18 ml of 2N sodium hydroxide. The precipitated crystal was collected by filtration and recrystallized from ethanol to give 3.9 g of 4-hydroxy-3-nitrobenzthioamide. This product was dissolved in 30 ml of ethanol, 2.7 g of ethyl 2-chloroacetoacetate was added thereto, and the mixture was heated under reflux for 5 hours. The reaction mixture was cooled, and the precipitated crystal was collected by filtration and recrystallized from ethanol to give 3.4 g of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate (yield: 37%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of nitric acid (1.16 g, 12 mmol) and glacial acetic acid (1 mL) was heated to 40° C. To this mixture was added rapidly a solution of 4-hydroxybenzonitrile (1 g, 8.4 mmol) in glacial acetic acid (4 mL) until the flask temperature rose to 50° C. Then the solution was added at a rate such that the temperature was maintained at 50-60° C. When addition was complete the mixture was stirred for another 20 min at 55° C., and then poured into ice-water (24 mL). The mixture was filtered and the solid was washed with water to give 4-hydroxy-3-nitrobenzonitrile 1.09 g (79%) as a solid.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
24 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
H Gu, K Ma, W Zhao, L Qiu, W Xu - Analyst, 2021 - pubs.rsc.org
… In our work, we noticed an organic compound 4-hydroxy-3-nitrobenzonitrile with a very clean … Results showed that 4-hydroxy-3-nitrobenzonitrile had very low background interference in …
Number of citations: 6 pubs.rsc.org
J Kochany, GG Choudhry - Toxicological & Environmental …, 1990 - Taylor & Francis
… Figure 7 includes mass spectra of 3-bromo-4-hydroxy-5-nitrobenzbnitrile (2), 4-hydroxy-3nitrobenzonitrile (3), and product 4 yielded by the photolysis of 1 in the presence of NaNO2. …
Number of citations: 19 www.tandfonline.com
J Müller, G Pfleiderer - Biological Chemistry, 1978 - degruyter.com
Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride (I) is presented as a newly developed amidination reagent. It is synthesized in two steps from commercially available 4-…
Number of citations: 3 www.degruyter.com
APT Easson - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… In the second stage the original mixture of solvents was at first used for all phenols except 4-hydroxy-3-nitrobenzonitrile whose sodium salt was insufficiently soluble in ethanol ; in this …
Number of citations: 4 pubs.rsc.org
E Monzani, R Roncone, M Galliano… - European journal of …, 2004 - Wiley Online Library
… 4-Hydroxy-3-nitrobenzonitrile eluted as the first fraction. The product was recovered upon … for 4-hydroxy-3-nitrobenzonitrile. The extinction coefficient of 4-hydroxy-3-nitrobenzonitrile at …
Number of citations: 72 febs.onlinelibrary.wiley.com
J Zhang, Y Zhang - Innovative Drug Synthesis, 2015 - Wiley Online Library
… The reaction of 4-hydroxy-3-nitrobenzaldehyde 25 with hydroxylamine hydrochloride and sodium formate in refluxing formic acid afforded 4hydroxy-3-nitrobenzonitrile 26. Treatment of …
Number of citations: 4 onlinelibrary.wiley.com
DN Price, RL Wain - Annals of Applied Biology, 1976 - Wiley Online Library
Nitrophenols structurally similar to 4‐hydroxy‐3‐nitrobenzoic acid and 4‐hydroxy‐3‐nitrobenzaldehyde have been examined for their ability to inhibit chloroplast development in …
Number of citations: 8 onlinelibrary.wiley.com
G Caliendo, P Grieco, E Perissutti, V Santagada… - European journal of …, 1998 - Elsevier
… -phenols for the synthesis of general compounds 3 were commercially available, only the 2-amino-4-cyanophenol was prepared by selective reduction of 4-hydroxy-3-nitrobenzonitrile …
Number of citations: 44 www.sciencedirect.com
L Ptiček, L Hok, P Grbčić, F Topić, M Cetina… - Organic & …, 2021 - pubs.rsc.org
… The nitration reaction of 4-hydroxybenzonitrile (1a) was carried out according to the described procedure 27 and 4-hydroxy-3-nitrobenzonitrile (2a) was obtained in 95% yield. Our …
Number of citations: 12 pubs.rsc.org
S Nicolis, E Monzani, C Ciaccio, P Ascenzi, L Moens… - Biochem J, 2007 - academia.edu
… The retention time of 4-hydroxybenzonitrile was 15.7 min, while the corresponding nitration product, 4-hydroxy-3-nitrobenzonitrile, was absent in all the conditions. Its retention time (…
Number of citations: 6 www.academia.edu

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